molecular formula C12H15F2NS B15343855 2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine

2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine

Cat. No.: B15343855
M. Wt: 243.32 g/mol
InChI Key: WHXJCTNNKLVVEB-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group attached to a 2,4-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine typically involves the reaction of 2,4-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is unique due to the presence of both the piperidine ring and the sulfanylmethyl group attached to a difluorophenyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15F2NS

Molecular Weight

243.32 g/mol

IUPAC Name

2-[(2,4-difluorophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H15F2NS/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2

InChI Key

WHXJCTNNKLVVEB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSC2=C(C=C(C=C2)F)F

Origin of Product

United States

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